Cas no 2227767-67-9 ((1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol)

(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
- (1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
- EN300-1939779
- 2227767-67-9
-
- Inchi: 1S/C10H11ClF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m1/s1
- InChI Key: BAOWZIXBPLNTGS-SECBINFHSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@@H](CCN)O
Computed Properties
- Exact Mass: 253.0481262g/mol
- Monoisotopic Mass: 253.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
- XLogP3: 2
(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1939779-0.25g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1939779-0.05g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1939779-0.5g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1939779-1.0g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1939779-5.0g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1939779-10.0g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1939779-0.1g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1939779-2.5g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1939779-1g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1939779-5g |
(1R)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol |
2227767-67-9 | 5g |
$4475.0 | 2023-09-17 |
(1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Related Literature
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Additional information on (1R)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
Compound CAS No. 2227767-67-9: (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol
The compound (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol with CAS No. 2227767-67-9 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique stereochemistry, with the (1R) configuration, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a propanol backbone with an amino group at the third position and a substituted phenyl ring attached to the first carbon. The phenyl ring is further substituted with a chlorine atom at the para position and a trifluoromethyl group at the meta position, which significantly influences its electronic properties and reactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging novel catalytic systems and asymmetric synthesis techniques. Researchers have reported that the (1R)-configuration of this compound is critical for its bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the molecule's stability and lipophilicity, which are essential for drug design.
One of the most intriguing aspects of this compound is its potential application in the development of targeted therapies for various diseases. Studies have shown that this compound exhibits selective binding to specific protein targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases. The integration of computational chemistry tools, such as molecular docking and dynamics simulations, has provided deeper insights into the binding mechanisms of this compound with its target proteins.
In addition to its therapeutic potential, this compound has also been explored for its role in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The trifluoromethyl group contributes to the molecule's ability to act as an electron-deficient unit, enhancing charge transport properties in organic semiconductors.
Recent research has also focused on the green synthesis of this compound, emphasizing environmentally friendly methods that reduce waste and energy consumption. Techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to achieve higher yields and better stereocontrol. These advancements not only enhance the sustainability of chemical processes but also pave the way for large-scale production of this compound for industrial applications.
The stereochemistry of this compound is another area of active research. The (1R)-configuration has been shown to exhibit superior pharmacokinetic profiles compared to its (1S) counterpart. This highlights the importance of stereochemistry in drug design and underscores the need for advanced analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to ensure precise characterization of enantiomers.
Furthermore, studies on the metabolic pathways of this compound have revealed that it undergoes phase I metabolism primarily through oxidation and hydroxylation reactions. Understanding these metabolic pathways is crucial for predicting drug-drug interactions and optimizing dosing regimens in clinical settings.
In conclusion, (1R)-3-Amino-1-(4-Chloro-3-Trifluoromethylphenyl)Propan-1-Ol with CAS No. 2227767-67-9 represents a versatile molecule with wide-ranging applications in both therapeutic development and materials science. Its unique structure, stereochemistry, and electronic properties make it a valuable asset in modern chemical research. As ongoing studies continue to uncover new insights into its potential uses, this compound stands at the forefront of innovation in chemistry and related disciplines.
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